2-Amino-4,6-dichloronicotinamide
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Overview
Description
2-Amino-4,6-dichloronicotinamide is a chemical compound that belongs to the class of halogenated pyrimidines It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amino group at the 2nd position on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dichloronicotinamide typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. The optimized procedure uses the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to convert the 2-amino-4,6-dihydroxypyrimidine analogs to this compound in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichloronicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents include alkoxide ions, Grignard agents, and various nucleophiles.
Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the substitution process.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can serve as precursors for more complex heterocyclic systems .
Scientific Research Applications
2-Amino-4,6-dichloronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of antiviral and anticancer agents.
Biology: The compound has been studied for its inhibitory effects on immune-activated nitric oxide production.
Materials Science:
Mechanism of Action
The exact mechanism of action of 2-Amino-4,6-dichloronicotinamide is not fully elucidated. it is known to inhibit the replication of a broad range of viruses by preventing the maturation of viral particles . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares a similar structure but lacks the nicotinamide moiety.
2-Amino-4,6-dihydroxypyrimidine: The hydroxyl groups make it less reactive in substitution reactions compared to its dichloro counterpart.
Uniqueness
2-Amino-4,6-dichloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions under mild conditions and its potential as an antiviral agent set it apart from other similar compounds .
Properties
Molecular Formula |
C6H5Cl2N3O |
---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2-amino-4,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,9,11)(H2,10,12) |
InChI Key |
IJXCAKGJXDFDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)C(=O)N)Cl |
Origin of Product |
United States |
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